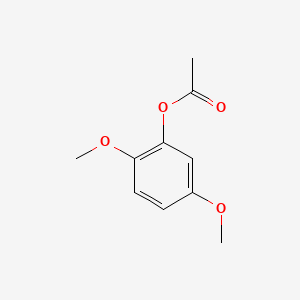

2,5-Dimethoxyphenyl acetate

Overview

Description

2,5-Dimethoxyphenyl acetate is an aromatic ester featuring a phenyl ring substituted with two methoxy groups at the 2- and 5-positions and an acetyloxy (-OAc) functional group. It is synthesized via anodic oxidation of p-dimethoxybenzene in glacial acetic acid containing sodium acetate under a nitrogen atmosphere, yielding 68% of the product . This method highlights its straightforward synthesis under mild electrochemical conditions compared to traditional esterification routes. The compound’s molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol (inferred from structural analogs in ). Its electron-donating methoxy groups enhance the phenyl ring’s stability and influence reactivity in substitution reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dimethoxyphenyl acetate and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves esterification or acetylation of phenolic precursors. For example, esterification can be achieved by reacting 2,5-dimethoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid). A similar protocol involves dissolving the phenolic compound in methanol, adding concentrated sulfuric acid, and refluxing for 4 hours, followed by purification via recrystallization . For derivatives like (2,5-Dimethoxyphenyl)acetyl chloride, direct synthesis from precursor acids using chlorinating agents (e.g., thionyl chloride) is common .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : For structural elucidation of substituents (e.g., methoxy and acetate groups).

- IR Spectroscopy : To confirm ester carbonyl (C=O) stretches (~1740 cm⁻¹) and methoxy C-O stretches.

- X-ray Crystallography : For determining crystal packing and bond angles, as demonstrated for structurally related compounds (e.g., orthorhombic crystal systems with Z=4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS for molecular weight confirmation and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

Methodological Answer:

- Purity Analysis : Use HPLC with UV detection or GC-MS to quantify impurities.

- Stability Testing : Store samples in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) and analyze using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare melting points.

- Cross-validate purity using elemental analysis and X-ray diffraction to confirm crystal structure consistency .

Q. What advanced analytical strategies are suitable for detecting this compound metabolites in biological matrices?

Methodological Answer:

- LC-MS/MS with HRMS : Use reversed-phase C18 columns and electrospray ionization (ESI) in positive/negative modes. Monitor transitions specific to metabolites (e.g., m/z shifts due to glucuronidation).

- Data Processing Tools : Employ software like XCMS or MetaboLynx for untargeted metabolite profiling, as demonstrated for structurally similar compounds in plasma and urine .

- LOQs : Achieve detection limits of 1.0–20.0 ng/mL by optimizing collision energies and dwell times .

Q. How can structural modifications of this compound impact its pharmacological activity, and what methods evaluate this?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halides, alkyl chains) at the phenyl ring or acetate group. For example, 4-iodo or 4-bromo derivatives (e.g., 25I-NBOMe) show altered receptor binding affinities .

- In Vitro Assays : Use radioligand binding studies (e.g., serotonin 5-HT₂A receptor assays) and functional cAMP assays to quantify efficacy and potency .

Q. What experimental approaches are used to determine the crystal structure of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL-97 for structure solution and refinement, achieving R-factors <0.05. For example, orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a=8.1628 Å, b=12.0701 Å, c=17.0176 Å .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,5-dimethoxyphenyl acetate with key analogs in terms of structure, synthesis, and properties:

Structural and Functional Differences

- Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound stabilize the aromatic ring via resonance, contrasting with electron-withdrawing substituents like chlorine (2,4-dichlorophenoxy acetate) or fluorine ([2-(2,5-difluorobenzoyl)phenyl] acetate), which increase electrophilicity and reactivity in nucleophilic substitutions . Ester vs. Amide Linkages: Acetamide derivatives (e.g., compound in ) exhibit higher melting points and greater hydrogen-bonding capacity compared to acetate esters, influencing their solubility and biological activity .

Synthetic Accessibility :

- The target compound’s electrochemical synthesis (68% yield) is more efficient than multi-step routes for analogs like 2,5-dimethoxybenzyl acetate . Microwave-assisted methods (e.g., ) reduce reaction times but yield less product (31%) .

Properties

CAS No. |

27257-06-3 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

(2,5-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C10H12O4/c1-7(11)14-10-6-8(12-2)4-5-9(10)13-3/h4-6H,1-3H3 |

InChI Key |

CRRVWPUSJUNVFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.